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Compound of Interest

Compound Name: 2-Sec-butoxybenzaldehyde

Cat. No.: B1288657

For researchers, scientists, and professionals in drug development, Nuclear Magnetic
Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular
structures. The *H NMR spectrum of an aromatic compound, such as benzaldehyde, is
particularly informative, revealing subtle electronic effects of substituents on the aromatic ring.
This guide provides a comparative analysis of the *H NMR spectra of a series of ortho-
substituted benzaldehydes, supported by experimental data, to aid in the interpretation of these
complex spectra.

The electronic nature of a substituent at the ortho position to the aldehyde group significantly
influences the chemical environment of the remaining aromatic protons and the aldehyde
proton itself. This influence is readily observed in the chemical shifts (&) and coupling constants
(J) of their respective signals in the *H NMR spectrum.

Comparison of 'H NMR Data

The following table summarizes the *H NMR spectral data for a selection of ortho-substituted
benzaldehydes. The data highlights the impact of different ortho-substituents on the chemical
shifts of the aldehyde and aromatic protons.
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Aromatic Protons &
. Aldehyde Proton
Substituent (ortho-) (ppm) and Solvent
(CHO) 5 (ppm) A
Multiplicity

7.87 (d, 2H, H-2/6),
-H (Benzaldehyde) ~10.0 (s) 7.61 (t, 1H, H-4), 7.51
(t, 2H, H-3/5)

) 11.07 (s, 1H, -OH),
-OH (Salicylaldehyde) 9.9 (s)

7.0-7.6 (m, 4H)
-NO2 (2- 8.12 (d), 7.96, 7.81,
_ 10.42 (s) CDCls
Nitrobenzaldehyde) 7.78

7.34(d,J=7.5Hz,
1H), 7.42 (t, J= 7.5

-CHs (2-
2 10.23 (s) Hz, 1H), 7.56 (t, J = DMSO-de[1]

Methylbenzaldehyde)

7.5Hz, 1H), 7.78 (d, J

=7.7 Hz, 1H)

7.91 (dd, 1H), 7.59
-ClI (2-

10.46 (s) (td, 1H), 7.49 (td, 1H), CDCIs

Chlorobenzaldehyde)

7.40 (dd, 1H)
-OCHs (2-
Methoxybenzaldehyde - 6.97 — 7.83 (m, 4H) CDCI3[2]

)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the concentration of the sample.

General Structure and Proton Numbering

The diagram below illustrates the general structure of an ortho-substituted benzaldehyde and
the standard numbering of the protons on the aromatic ring, which is used for signal
assignment in the *H NMR spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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